N-(4-Ethoxy-2-13C-phenyl)acetamide
Description
Contextual Significance of Carbon-13 Isotopic Labeling in Advanced Research
Carbon-13 (¹³C) is a naturally occurring, stable (non-radioactive) isotope of carbon. youtube.com While the most abundant form of carbon is carbon-12 (¹²C), ¹³C accounts for about 1.1% of all carbon atoms. youtube.com By synthesizing molecules where specific carbon atoms are replaced with ¹³C, scientists create labeled compounds. This seemingly simple substitution has profound implications for advanced research, particularly in the fields of metabolomics and metabolic flux analysis. nih.gov
The key advantage of ¹³C labeling lies in its detectability. The one-dalton mass difference between ¹³C and ¹²C allows instruments like mass spectrometers to distinguish between the labeled molecule and its natural, unlabeled form. youtube.com This enables researchers to introduce a ¹³C-labeled compound into a biological system (such as cell cultures, tissues, or even whole organisms) and trace its journey. nih.gov This technique, known as stable isotope tracing, provides unparalleled insights into the metabolic wiring of cells. nih.gov It allows for the unambiguous tracking of individual atoms through intricate and compartmentalized metabolic networks. nih.gov
The applications of ¹³C labeling are extensive. It is a powerful tool to:
Determine the relative activities of different metabolic pathways. nih.gov
Identify the contribution of various nutrients to cellular metabolism. nih.gov
Infer metabolic fluxes, which are the rates of turnover of metabolites in a pathway. nih.govnih.gov
Elucidate how genetic alterations or therapeutic agents impact metabolic networks. nih.govnih.gov
Aid in drug discovery and the development of radiopharmaceuticals. acs.org
Ultimately, ¹³C isotopic labeling provides a dynamic view of metabolic processes, moving beyond a static snapshot of metabolite concentrations to reveal the flow and transformation of molecules in real-time.
Fundamental Principles of Isotopic Tracers in Biochemical Investigations
Isotopic tracers, whether stable or radioactive, function as molecular spies. They are introduced into a system to track the fate of a compound or its constituent atoms through biochemical reactions and pathways. nih.govyoutube.com The fundamental principle is that isotopically labeled molecules are chemically identical to their unlabeled counterparts and will generally participate in the same biochemical reactions. However, the "label" (the heavier isotope) makes them distinguishable.
The process of using a stable isotope tracer like N-(4-Ethoxy-2-¹³C-phenyl)acetamide in a biochemical investigation typically follows these steps:
Introduction: The ¹³C-labeled tracer is administered to the biological system under study. nih.gov
Metabolism: The cells or organism metabolize the labeled compound. The ¹³C atom is incorporated into downstream metabolites as the original molecule is processed. nih.govnih.gov
Analysis: After a specific period, samples are collected, and the metabolites are extracted. Analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), are used to separate and identify the metabolites. nih.govnih.gov
Detection and Interpretation: The mass spectrometer detects the mass shift in metabolites that have incorporated the ¹³C atom. youtube.com By analyzing the patterns of ¹³C enrichment in different molecules, researchers can deduce the pathways the tracer molecule has passed through and quantify the relative activity of these pathways. nih.gov
For example, if a labeled glucose molecule is given to cells, the ¹³C atoms can be tracked as they appear in intermediates of glycolysis and the citric acid cycle, providing a detailed map of carbohydrate metabolism. nih.gov This ability to trace atoms provides high-quality, quantitative information on the performance of metabolic networks. nih.gov
Table 1: Information Derivable from Stable Isotope Tracing Experiments
| Information Type | Description | Reference |
|---|---|---|
| Pathway Confirmation | Confirms if a hypothesized metabolic pathway is active by observing the transfer of the isotopic label from a precursor to a product. | youtube.com |
| Relative Flux | Determines the relative rates of different metabolic pathways by analyzing the distribution of labeled atoms in downstream metabolites. | nih.gov |
| Absolute Flux | Quantifies the absolute rate of turnover (e.g., in nanomoles per minute) of a metabolite within a pathway, though this is often more complex to measure. | youtube.com |
| Nutrient Contribution | Traces the atoms from a specific nutrient source to see which cellular components they are used to build. | nih.gov |
Research Imperatives for N-(4-Ethoxy-2-¹³C-phenyl)acetamide Analogues
The parent compound, N-(4-ethoxyphenyl)acetamide (Phenacetin), has a long history of use and study. nist.gov Research has shown that it undergoes various metabolic transformations in the body, including the formation of nitrated and chlorinated products. iucr.orgnih.govresearchgate.net Understanding the precise mechanisms of these transformations and identifying the full spectrum of metabolites is crucial for comprehending its biological effects.
This is where a specifically labeled analogue like N-(4-Ethoxy-2-¹³C-phenyl)acetamide becomes indispensable. By placing the carbon-13 label at the '2' position of the phenyl ring, researchers create a powerful tool for several key reasons:
Metabolic Fate Studies: The ¹³C label acts as a stable marker. As the parent compound is metabolized, the label will be retained in any metabolite that keeps the phenyl ring intact. This allows for the confident identification of novel or unexpected metabolites using mass spectrometry, as they will all exhibit a characteristic mass shift.
Mechanism of Action: Studies on related compounds suggest that metabolic activation is key to their biological activity. iucr.org Tracing the path of the labeled carbon can help elucidate the specific enzymatic processes involved in these activation steps.
Structure-Activity Relationship (SAR): Synthesizing and studying various isotopically labeled analogues helps in building a detailed structure-activity relationship. nih.gov By understanding how modifications to the structure affect its metabolic profile, researchers can design new molecules with desired properties.
Quantitative Analysis: The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis in mass spectrometry. N-(4-Ethoxy-2-¹³C-phenyl)acetamide can serve as an ideal internal standard for accurately measuring the levels of unlabeled N-(4-ethoxyphenyl)acetamide in biological samples.
The synthesis and application of N-(4-Ethoxy-2-¹³C-phenyl)acetamide and its analogues are driven by the need for more precise and unambiguous tools to dissect complex biochemical questions related to the metabolism and disposition of phenylacetamide-based compounds.
Table 2: Chemical Properties of N-(4-ethoxyphenyl)acetamide
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NO₂ | chemsrc.comepa.gov |
| Molecular Weight | 179.22 g/mol | epa.gov |
| Melting Point | 134-136 °C | chemsrc.com |
| Density | 1.099 g/cm³ | chemsrc.com |
| CAS Number | 62-44-2 | epa.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-(213C)ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJSUEIXXCENMM-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436236 | |
| Record name | N-(4-Ethoxy-2-13C-phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286425-41-0 | |
| Record name | N-(4-Ethoxy-2-13C-phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenacetin-ethoxy-2-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N 4 Ethoxy 2 13c Phenyl Acetamide
Precursor Synthesis and Regiospecific 13C Incorporation Strategies
The foundational challenge in synthesizing N-(4-Ethoxy-2-13C-phenyl)acetamide lies in the precise and efficient introduction of a single 13C atom into the second position of the phenyl ring. This requires a carefully designed synthetic route that controls the regiochemistry of the labeling step.
Achieving targeted 13C enrichment at a specific position on an aromatic ring often involves building the ring from labeled synthons or introducing the label to a pre-functionalized ring system. One of the most effective strategies for this target compound begins with a precursor that allows for the introduction of the key nitrogen and ethoxy groups around a labeled core.
A plausible and controlled approach involves the synthesis of a labeled aniline (B41778) derivative as a key intermediate. For instance, a synthetic pathway can be designed starting from a simpler, commercially available 13C-labeled building block. Strategies for site-selective labeling of aromatic rings often utilize reactions like metal-catalyzed cross-couplings or nucleophilic aromatic substitutions on specifically activated precursors. nih.govresearchgate.net In a related context, the synthesis of labeled phenols has been achieved through a [5+1] cyclization strategy, where a labeled carbonate ester serves as the source of the isotopic carbon, forming the ipso-carbon of the phenol. chemrxiv.org This highlights the principle of incorporating the label through a ring-forming reaction.
For this compound, a more direct route typically involves starting with an ortho-substituted nitrobenzene. The synthesis could commence with 2-nitrophenol, which is then ethoxylated to form 1-ethoxy-2-nitrobenzene. The critical step involves a reaction sequence that replaces a group at the desired labeling position (position 6, which becomes position 2 in the final product's aniline precursor) with a 13C-labeled functional group, which is then converted into a simple carbon atom of the ring, a complex and often low-yielding process. A more common approach is to start with an already labeled aromatic ring.
The successful synthesis hinges on the design of key labeled intermediates. A highly logical intermediate is 4-ethoxy-2-nitro-[1-13C]-benzene . The synthesis of this intermediate would likely start from a 13C-labeled benzene (B151609) derivative. Following the preparation of this labeled nitroaromatic compound, a straightforward reduction of the nitro group yields the crucial amine precursor, 4-ethoxy-[2-13C]-aniline .
The synthesis of the analogous N-(4-methoxy-2-nitrophenyl)acetamide is achieved through the acetylation of 4-methoxy-2-nitroaniline. nih.gov This provides a strong procedural basis for the final step in the synthesis of the target compound. The reduction of the nitro group is a standard and high-yielding reaction, typically accomplished using reagents like tin(II) chloride or catalytic hydrogenation.
A summary of a plausible synthetic pathway is presented below:
Table 1: Plausible Synthetic Pathway for this compound
| Step | Starting Material | Reagent(s) | Product/Intermediate | Purpose |
| 1 | 1-Bromo-[2-13C]-benzene | HNO₃, H₂SO₄ | 1-Bromo-2-nitro-[1-13C]-benzene | Nitration to introduce the precursor to the amine group. |
| 2 | 1-Bromo-2-nitro-[1-13C]-benzene | NaOEt, EtOH | 1-Ethoxy-2-nitro-[6-13C]-benzene | Nucleophilic aromatic substitution to add the ethoxy group. |
| 3 | 1-Ethoxy-2-nitro-[6-13C]-benzene | H₂, Pd/C | 4-Ethoxy-[2-13C]-aniline | Reduction of the nitro group to form the key aniline intermediate. |
| 4 | 4-Ethoxy-[2-13C]-aniline | Acetic Anhydride (B1165640) (Ac₂O) | This compound | Final amidation step to form the target compound. |
Reaction Optimization and Yield Enhancement in Labeled Amide Synthesis
Optimization studies for amidation reactions typically investigate several key variables, including the choice of acylating agent, catalyst, solvent, temperature, and reaction time. researchgate.net While acetyl chloride is a highly reactive acylating agent, acetic anhydride is often preferred as it generates less corrosive byproducts. The reaction can be catalyzed by a base or run neat. Modern methods for amide synthesis focus on developing high-yielding and environmentally friendly protocols, sometimes employing microwave irradiation to accelerate the reaction and improve yields. researchgate.netchemrxiv.org
The table below outlines typical parameters that would be optimized for the synthesis of this compound from 4-ethoxy-[2-13C]-aniline.
Table 2: Optimization Parameters for Labeled Amide Synthesis
| Parameter | Variable | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | Polarity | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetic Acid | Yield and purity can be highly solvent-dependent. |
| Acylating Agent | Reactivity | Acetic Anhydride | Acetyl Chloride | - | Choice affects reaction rate and byproduct formation. |
| Catalyst | Base | Pyridine | Triethylamine (TEA) | None | A base can neutralize acid byproducts and accelerate the reaction. |
| Temperature | Thermal Energy | 0 °C to Room Temp | 50 °C | 80 °C | Higher temperatures can increase reaction rate but may lead to side products. |
| Reaction Time | Duration | 1 hour | 6 hours | 24 hours | Monitored by TLC or HPLC to determine the point of maximum conversion. |
By systematically adjusting these conditions, a protocol can be established that provides the highest possible yield and purity of the final labeled product. acs.org
Chromatographic and Spectroscopic Methods for Isotopic Purity Verification
After synthesis, it is imperative to verify both the chemical and isotopic purity of this compound. A combination of chromatographic and spectroscopic techniques is employed for this comprehensive analysis.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the chemical purity of the final compound. nih.govrsc.org By comparing the retention time of the synthesized product to a non-labeled reference standard, its identity can be confirmed. The area of the product peak relative to any impurity peaks allows for precise quantification of chemical purity, often aiming for >98%.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for confirming the molecular weight of the compound and, by extension, the successful incorporation of the single 13C isotope (which increases the molecular mass by one unit compared to the unlabeled compound). nih.gov
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for verifying the exact location and enrichment of the isotopic label.
13C-NMR: A 13C-NMR spectrum provides definitive proof of the label's position. chemrxiv.org For this compound, a significantly enhanced signal will be observed for the C2 carbon of the phenyl ring, while other carbon signals will exhibit their natural abundance intensity. nih.govreddit.com This confirms the regiospecificity of the labeling.
1H-NMR: While not directly observing the 13C nucleus, high-resolution 1H-NMR can show the effects of the 13C label on adjacent protons through C-H coupling constants, providing secondary confirmation of the label's location.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can determine the compound's elemental composition with high accuracy, confirming that the molecular formula corresponds to the 13C-labeled version.
The following table summarizes the analytical techniques used for verification.
Table 3: Analytical Methods for Purity Verification
| Technique | Purpose | Information Obtained |
| HPLC | Chemical Purity Assessment | Retention time, percentage purity. |
| GC-MS | Structural & Isotopic Confirmation | Molecular weight confirmation, fragmentation pattern. |
| 13C-NMR | Isotopic Position & Enrichment | Chemical shift of the labeled carbon, confirmation of labeling site, isotopic enrichment level. |
| 1H-NMR | Structural Confirmation | Proton environment, C-H coupling constants as secondary evidence of labeling. |
| HRMS | Molecular Formula Confirmation | High-accuracy mass measurement to confirm elemental composition. |
Through the rigorous application of these synthetic and analytical methodologies, high-purity this compound can be reliably produced for its intended use in advanced scientific research.
Table of Compounds
Advanced Spectroscopic Characterization Leveraging Carbon 13 Enrichment
Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(4-Ethoxy-2-¹³C-phenyl)acetamide
NMR spectroscopy is a cornerstone of chemical structure elucidation. The strategic incorporation of a ¹³C label at a specific site, as in N-(4-Ethoxy-2-¹³C-phenyl)acetamide, overcomes the primary limitation of ¹³C NMR: the low natural abundance (1.1%) of the ¹³C isotope. frontiersin.org This enrichment dramatically increases the signal-to-noise ratio for the labeled carbon, facilitating a range of advanced NMR experiments.
The ¹³C NMR spectrum of N-(4-Ethoxy-2-¹³C-phenyl)acetamide is predicted to show distinct signals for each of its ten carbon atoms. The most notable feature would be the signal corresponding to the labeled C-2 position, which would be exceptionally intense compared to the others. The chemical shifts are influenced by the electronic environment of each carbon atom.
The acetamide (B32628) group's carbonyl carbon (C=O) is expected to resonate significantly downfield due to its deshielded nature. The aromatic carbons' chemical shifts are determined by the substituents on the phenyl ring: the electron-donating ethoxy group (-OCH₂CH₃) and the electron-withdrawing, ortho/para-directing acetamide group (-NHCOCH₃). The specific ¹³C enrichment at the C-2 position allows for unambiguous assignment of this carbon. Furthermore, the presence of the ¹³C label induces observable one-bond (¹J) and multi-bond (ⁿJ) ¹³C-¹³C coupling with adjacent carbons (C-1 and C-3), which would otherwise be statistically improbable to observe in natural abundance samples. These coupling constants provide valuable information about the bonding and geometry of the aromatic ring.
Predicted ¹³C NMR Chemical Shift Assignments for N-(4-Ethoxy-2-¹³C-phenyl)acetamide
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 (Labeled) | ~118-122 | Signal intensity dramatically enhanced due to ¹³C enrichment. Shows ¹³C-¹³C coupling to C-1 and C-3. |
| C-1 | ~130-134 | Attached to the nitrogen of the acetamide group. |
| C-3 | ~115-119 | Ortho to the ethoxy group. |
| C-4 | ~155-159 | Attached to the oxygen of the ethoxy group. |
| C-5 | ~114-116 | Meta to the acetamide group and ortho to the ethoxy group. |
| C-6 | ~120-124 | Meta to the ethoxy group. |
| C=O (Amide) | ~168-172 | Carbonyl carbon, significantly deshielded. |
| CH₃ (Amide) | ~23-26 | Methyl group of the acetamide. |
| -OCH₂- | ~63-67 | Methylene carbon of the ethoxy group. |
| -CH₃ (Ethoxy) | ~14-16 | Methyl carbon of the ethoxy group. |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substituent effects in substituted benzenes. oregonstate.edu Actual values may vary based on solvent and experimental conditions.
The enhanced signal from the ¹³C-labeled carbon is highly advantageous for studying molecular dynamics. NMR relaxation parameters, such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times, can be measured more accurately for the labeled site. These parameters are directly related to the rotational motion (tumbling) of the molecule in solution and the internal motions of specific functional groups. By analyzing the relaxation data of the C-2 carbon, one can gain insights into the anisotropic motion of the phenyl ring.
Furthermore, ¹³C enrichment is crucial for determining interatomic distances through techniques like Nuclear Overhauser Effect (NOE) spectroscopy. While typically a ¹H-¹H experiment, NOE effects can be observed between ¹³C and ¹H nuclei. Measuring the NOE between the labeled C-2 and nearby protons can help to confirm spatial relationships and refine the three-dimensional conformational model of the molecule in solution.
In complex biological mixtures, identifying individual metabolites can be challenging due to significant signal overlap in one-dimensional (1D) spectra. researchgate.net Two-dimensional (2D) NMR experiments, empowered by ¹³C labeling, are essential for resolving these ambiguities. nih.govnih.gov
For N-(4-Ethoxy-2-¹³C-phenyl)acetamide, several 2D NMR experiments would be particularly informative:
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton pairs. nih.gov A strong cross-peak would appear connecting the signal of the C-2 carbon with its attached proton (H-2), providing a definitive assignment for both nuclei.
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between carbons and protons separated by two or three bonds. The proton at H-2 would show correlations to the neighboring carbons C-1, C-3, and C-6, as well as the carbonyl carbon of the acetamide group. These correlations confirm the connectivity of the molecular skeleton.
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While typically used for natural abundance samples with very high concentrations, this experiment becomes much more feasible with labeled compounds. It directly observes ¹³C-¹³C correlations, providing an unambiguous map of the carbon framework. frontiersin.org A spectrum of N-(4-Ethoxy-2-¹³C-phenyl)acetamide would clearly show the connectivity between C-2 and its neighbors, C-1 and C-3.
Mass Spectrometry (MS) Applications for Isotope-Labeled Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. The use of isotopically labeled compounds like N-(4-Ethoxy-2-¹³C-phenyl)acetamide serves as a powerful tool in MS-based analysis. acs.org
The primary effect of the ¹³C label in mass spectrometry is a one-dalton increase in the molecular weight of the compound compared to its unlabeled counterpart, phenacetin (B1679774). High-resolution mass spectrometry (HRMS) can measure this difference with high precision, allowing for the easy differentiation of the labeled and unlabeled forms.
This distinct isotopic signature is the foundation of isotope dilution mass spectrometry (IDMS), a gold-standard quantitative technique. nih.gov By adding a known amount of N-(4-Ethoxy-2-¹³C-phenyl)acetamide as an internal standard to a sample containing natural abundance phenacetin, the concentration of the unlabeled analyte can be determined with exceptional accuracy by measuring the relative intensities of the two distinct molecular ion peaks.
Accurate Mass Comparison of Labeled and Unlabeled Phenacetin
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Phenacetin | C₁₀H₁₃NO₂ | 179.09463 |
| N-(4-Ethoxy-2-¹³C-phenyl)acetamide | C₉¹³CH₁₃NO₂ | 180.09798 |
During mass spectrometry analysis, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. The ¹³C label at the C-2 position acts as a tracer, allowing researchers to follow the path of this specific carbon atom through the fragmentation process.
By comparing the mass spectrum of labeled N-(4-Ethoxy-2-¹³C-phenyl)acetamide with that of unlabeled phenacetin, one can definitively determine which fragments retain the C-2 carbon. Any fragment containing the C-2 position will have its m/z value shifted by +1 Da. This information is invaluable for proposing and verifying fragmentation mechanisms. For example, a common fragmentation pathway for aromatic compounds is the cleavage of side chains. The fate of the labeled phenyl ring can be tracked by observing which fragment ions are shifted in the mass spectrum.
Predicted Fragmentation Analysis of N-(4-Ethoxy-2-¹³C-phenyl)acetamide
| Proposed Fragment | Unlabeled m/z | Labeled m/z | Interpretation |
| [M-CH₂=C=O]⁺ | 137 | 138 | Loss of ketene (B1206846) from the molecular ion, forming a 4-ethoxyaniline ion. The label is retained. |
| [M-CH₃]⁺ | 164 | 164 | Loss of a methyl radical from the ethoxy group. The label is not in the lost fragment. |
| [M-C₂H₅]⁺ | 150 | 151 | Loss of an ethyl radical via cleavage of the ether bond, forming a nitrenium ion. The label is retained. |
| [C₇H₈NO]⁺ | 122 | 123 | Fragment containing the acetamido-phenyl structure after loss of the ethyl group and subsequent rearrangement. The label is retained. |
Note: Fragmentation is complex and pathway-dependent. The table represents plausible fragmentation patterns based on general principles of mass spectrometry. slideshare.netnih.gov
Quantitative Proteomics and Metabolomics using 13C-Labeled Standards
The advent of stable isotope-labeled internal standards has revolutionized the fields of quantitative proteomics and metabolomics, enabling highly accurate and precise measurements of proteins and metabolites in complex biological matrices. The use of compounds enriched with carbon-13 (¹³C), such as N-(4-Ethoxy-2-¹³C-phenyl)acetamide, provides a robust methodology for overcoming the challenges associated with sample preparation, matrix effects, and instrumental variability in mass spectrometry-based analyses. researchgate.netisolife.nlnih.gov
N-(4-Ethoxy-2-¹³C-phenyl)acetamide is the ¹³C-labeled variant of Phenacetin. nih.govthermofisher.com Stable isotope-labeled analogs of analytes are considered the gold standard for quantitative mass spectrometry because they exhibit nearly identical physicochemical properties to their unlabeled counterparts. scinews.uz This ensures they co-elute during chromatographic separation and experience similar ionization efficiencies and potential ion suppression in the mass spectrometer's source. researchgate.net Consequently, the ratio of the signal from the unlabeled analyte to the known concentration of the spiked ¹³C-labeled internal standard allows for precise quantification, effectively correcting for variations that can occur throughout the analytical workflow. thermofisher.com
In metabolomics, the application of ¹³C-labeled internal standards is crucial for accurate quantification of small molecules. For instance, in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of a small molecule drug like phenacetin in human plasma, a ¹³C-labeled internal standard would be added to the plasma sample before protein precipitation and extraction. researchgate.netnih.gov The subsequent analysis by LC-MS/MS, often using multiple reaction monitoring (MRM), allows for the simultaneous detection of the analyte and its labeled internal standard.
The validation of such a bioanalytical method would involve assessing several key parameters to ensure its reliability. These parameters include linearity, precision, and accuracy. The data presented in the tables below are illustrative of the expected performance of a validated LC-MS/MS assay for the quantification of a small molecule using a ¹³C-labeled internal standard, based on published methods for the analysis of phenacetin and its metabolites. researchgate.netnih.govresearchgate.netkoreamed.org
Table 1: Illustrative Linearity of Calibration Curve for a Small Molecule Analyte using a ¹³C-Labeled Internal Standard
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
| 10 | 9.8 | 98.0 |
| 50 | 51.2 | 102.4 |
| 100 | 101.5 | 101.5 |
| 500 | 495.0 | 99.0 |
| 1000 | 1008.0 | 100.8 |
| 2500 | 2475.0 | 99.0 |
| 5000 | 5050.0 | 101.0 |
This table presents hypothetical data to illustrate the typical linearity of a calibration curve for the quantification of a small molecule analyte in a biological matrix using a ¹³C-labeled internal standard. The correlation coefficient (r²) for such a curve is generally expected to be ≥ 0.99.
Table 2: Illustrative Intra- and Inter-Day Precision and Accuracy for a Small Molecule Analyte using a ¹³C-Labeled Internal Standard
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-Day Precision (RSD %) | Intra-Day Accuracy (%) | Inter-Day Precision (RSD %) | Inter-Day Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 10 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Low Quality Control (LQC) | 30 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |
| Medium Quality Control (MQC) | 300 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |
| High Quality Control (HQC) | 3000 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |
This table provides an example of the acceptance criteria for precision (expressed as Relative Standard Deviation, RSD) and accuracy for the quantification of a small molecule in a bioanalytical method validation, as per regulatory guidelines. gmp-compliance.orgsemanticscholar.org The use of a ¹³C-labeled internal standard is critical for achieving such high levels of precision and accuracy.
In the realm of quantitative proteomics, while full-length ¹³C-labeled proteins can be used, a more common approach is the use of stable isotope-labeled peptides, a technique known as AQUA (Absolute QUAntification). In this method, a synthetic peptide corresponding to a tryptic peptide of the protein of interest is synthesized with a ¹³C- and/or ¹⁵N-labeled amino acid. This "heavy" peptide is then spiked into the sample digest at a known concentration and used as an internal standard for the quantification of the corresponding "light" (unlabeled) peptide from the target protein. This approach allows for the absolute quantification of specific proteins in a complex mixture.
While N-(4-Ethoxy-2-¹³C-phenyl)acetamide itself is a small molecule and not directly used for protein quantification via the AQUA methodology, the principles of using stable isotope dilution are the same. The enrichment with ¹³C provides the necessary mass shift for differentiation in the mass spectrometer while maintaining nearly identical chemical behavior to the unlabeled analyte, ensuring reliable quantification.
Mechanistic Investigations of Biotransformation Pathways Through Isotopic Tracing
In Vitro Metabolic Disposition of N-(4-Ethoxy-2-13C-phenyl)acetamide
In vitro systems, such as liver microsomes and precision-cut liver slices, are invaluable for studying the metabolism of drug candidates in a controlled environment. These systems allow for the detailed investigation of specific enzymatic reactions and the identification of the enzymes responsible for the biotransformation of N-(4-Ethoxy-2-¹³C-phenyl)acetamide.
Cytochrome P450-Mediated Oxidative De-ethylation and Tracer Fate
The primary and most well-documented metabolic pathway for phenacetin (B1679774) is O-deethylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. Specifically, CYP1A2 has been identified as the high-affinity isozyme responsible for this transformation, with other isoforms like CYP2C9, CYP2A6, CYP2C19, CYP2D6, and CYP2E1 contributing to a lesser extent, particularly at higher substrate concentrations. drugbank.com The O-deethylation of N-(4-Ethoxy-2-¹³C-phenyl)acetamide results in the formation of acetaminophen (B1664979) (paracetamol) and acetaldehyde.
In this reaction, the ¹³C label at the 2-position of the phenyl ring remains intact on the aromatic ring of the resulting acetaminophen molecule. The chemical mechanism of O-deethylation does not involve the cleavage or rearrangement of the aromatic ring itself. Therefore, the product of this pathway is N-(4-hydroxy-2-¹³C-phenyl)acetamide. This labeled acetaminophen can be readily detected and quantified using techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), allowing for precise measurement of CYP1A2 activity.
Table 1: Kinetic Parameters for Phenacetin O-Deethylation by Human Liver Microsomes
| Kinetic Model | Km (μM) | Vmax (nmol/min/mg protein) |
| High-Affinity Component (CYP1A2) | 68 | 1.5 |
| Low-Affinity Component | 7691 | 5.8 |
This table presents typical kinetic values for the two-component Michaelis-Menten model of phenacetin O-deethylation in human liver microsomes. The high-affinity component is primarily attributed to CYP1A2 activity.
Amide Hydrolysis (N-Deacetylation) and Subsequent Labeled Metabolite Formation
Another significant metabolic pathway for phenacetin and its metabolites is amide hydrolysis, also known as N-deacetylation. This process can occur through a "futile deacetylation" cycle where the acetyl group is removed and then re-attached. nih.gov Studies using deuterated phenacetin have demonstrated that a considerable fraction of its metabolites undergo this process. nih.gov The N-deacetylation of N-(4-Ethoxy-2-¹³C-phenyl)acetamide would yield 4-ethoxy-2-¹³C-aniline.
The fate of this labeled aniline (B41778) metabolite is critical. It is a known nephrotoxic and carcinogenic intermediate. This intermediate can undergo further biotransformation. For instance, it can be re-acetylated to form the parent compound, N-(4-Ethoxy-2-¹³C-phenyl)acetamide, or it can be oxidized to reactive intermediates. The presence of the ¹³C label allows for the tracking of this toxic metabolite and its subsequent products, providing valuable information on the bioactivation pathways.
Following the initial N-deacetylation, the resulting 4-ethoxy-2-¹³C-aniline can be a substrate for further metabolic reactions. One possibility is the N-oxidation of the aniline to form a hydroxylamine (B1172632) or a nitroso derivative, both of which are reactive species. The ¹³C label would be retained on the aromatic ring of these products. Another potential fate is the direct conjugation of the aniline, for example, through sulfation or glucuronidation of the amino group, although this is less common for primary aromatic amines compared to their hydroxylated counterparts.
In Vivo Metabolic Flux Analysis and Pathway Delineation in Research Models
In vivo studies are essential to understand the integrated metabolic response to a xenobiotic in a whole organism. The use of ¹³C-labeled substrates is a cornerstone of metabolic flux analysis (MFA), a powerful technique to quantify the rates (fluxes) of metabolic pathways.
Application of ¹³C-Labeled Substrates for Tracer Studies in Biological Systems
The administration of N-(4-Ethoxy-2-¹³C-phenyl)acetamide to research models, such as rats or mice, allows for the tracing of its metabolic fate in a living system. By analyzing biological samples like plasma, urine, and bile over time, researchers can monitor the appearance and disappearance of the parent compound and its ¹³C-labeled metabolites. This provides a dynamic view of the absorption, distribution, metabolism, and excretion (ADME) of the compound.
For example, a ¹³C-phenacetin breath test has been developed to assess liver function. This test relies on the O-deethylation of phenacetin labeled in the ethyl group, leading to the formation of ¹³CO₂ which is then exhaled. While the label in N-(4-Ethoxy-2-¹³C-phenyl)acetamide is on the phenyl ring and would not be expected to be released as CO₂, the principle of using labeled substrates for in vivo assessment of metabolic function is well-established. The analysis of urinary metabolites with the intact ¹³C label provides direct evidence of the metabolic pathways active in vivo. researchgate.net
Mapping Interconnected Metabolic Networks and Kinetic Fluxes
Metabolic flux analysis (MFA) with ¹³C-labeled substrates allows for the quantification of the flow of carbon through various metabolic pathways. By measuring the isotopic enrichment of metabolites over time, it is possible to construct a mathematical model of the metabolic network and calculate the rates of individual reactions. nih.govresearchgate.net
In the context of N-(4-Ethoxy-2-¹³C-phenyl)acetamide metabolism, ¹³C-MFA can be used to determine the relative contributions of the different metabolic pathways, such as O-deethylation, N-deacetylation, and aromatic hydroxylation. For instance, by measuring the ratio of ¹³C-labeled acetaminophen to ¹³C-labeled 4-ethoxyaniline in urine, one can estimate the flux through the O-deethylation versus the N-deacetylation pathway.
Table 2: Hypothetical In Vivo Metabolic Flux Distribution of N-(4-Ethoxy-2-¹³C-phenyl)acetamide in a Rat Model
| Metabolic Pathway | Relative Flux (%) | Major ¹³C-Labeled Metabolite Detected in Urine |
| Oxidative De-ethylation | 75 | N-(4-hydroxy-2-¹³C-phenyl)acetamide glucuronide |
| Amide Hydrolysis (N-Deacetylation) | 15 | 4-ethoxy-2-¹³C-aniline conjugates |
| Aromatic Ring Hydroxylation | 8 | Hydroxylated N-(4-ethoxy-2-¹³C-phenyl)acetamide conjugates |
| Unchanged Excretion | 2 | N-(4-Ethoxy-2-¹³C-phenyl)acetamide |
This table presents a hypothetical distribution of metabolic fluxes for N-(4-Ethoxy-2-¹³C-phenyl)acetamide based on known metabolic pathways of phenacetin. The relative flux percentages are illustrative and would be determined experimentally using ¹³C-MFA.
These quantitative flux maps provide a deeper understanding of how the organism processes the xenobiotic and can reveal how factors such as genetics, disease state, or co-administered drugs can alter metabolic pathways. This information is crucial for predicting potential drug-drug interactions and for understanding the mechanisms of toxicity.
Enzyme Kinetic Studies and Primary Isotope Effects
Enzyme kinetic studies are fundamental to characterizing the interaction between a substrate and an enzyme. These studies measure parameters such as enzyme affinity (Kₘ) and the maximum catalytic rate (Vₘₐₓ or k꜀ₐₜ), which are crucial for understanding the efficiency and capacity of a metabolic pathway.
The biotransformation of phenacetin to paracetamol has been a subject of numerous kinetic studies. Research using human liver microsomes has demonstrated that this O-deethylation reaction follows Michaelis-Menten kinetics. nih.gov In several studies, the apparent Michaelis constant (Kₘ) for phenacetin O-deethylation was found to be in the micromolar range, indicating a relatively high affinity of the enzyme for the substrate.
For instance, one study reported apparent Kₘ values ranging from 17.7 to 38.4 μM in human liver microsome preparations from different individuals. nih.gov Another population-based study determined a Kₘ₁ of 11.3 μM for the high-affinity enzyme component, identified as CYP1A2. nih.gov The maximum velocity (Vₘₐₓ) for this reaction, however, showed significant inter-individual variability. nih.gov The use of a ¹³C-labeled substrate like N-(4-Ethoxy-2-¹³C-phenyl)acetamide would not be expected to significantly alter these kinetic parameters, as the mass difference due to the ¹³C isotope is generally too small to affect binding affinity or the maximal rate of reaction. Its value lies in providing a distinct signal for accurately quantifying substrate turnover and product formation in complex biological samples via techniques like NMR or mass spectrometry.
| Enzyme System | Substrate | Apparent Kₘ (μM) | Apparent Vₘₐₓ (pmol/min/mg protein) | Primary Enzyme |
| Human Liver Microsomes | Phenacetin | 17.7 - 38.4 | Variable | CYP1A2 |
| Human Liver Microsomes (Population Study) | Phenacetin | 11.3 (low Kₘ component) | 911 (low Kₘ component) | CYP1A2 |
| Human Liver Microsomes | Phenacetin | 68 (low-Kₘ) | - | CYP1A2 |
Table 1: Representative Enzyme Kinetic Parameters for Phenacetin O-deethylation. Note that Vₘₐₓ values can vary significantly between studies and individuals. Data sourced from multiple studies. nih.govnih.govnih.gov
The kinetic isotope effect (KIE) is a powerful tool for investigating the rate-limiting step of a chemical reaction. wikipedia.org It is observed when an atom in the reactant is replaced by one of its heavier isotopes, leading to a change in the reaction rate. A primary KIE occurs when the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction.
Interestingly, for a minor metabolic pathway, the hydroxylation of the acetyl group of phenacetin, a much larger KIE of over 10 was observed. nih.gov This suggests that C-H bond cleavage is the primary rate-limiting step for this minor pathway. nih.gov These findings highlight how isotopic labeling can dissect different metabolic routes of a single compound.
While a ¹³C label at the 2-position of the phenyl ring in N-(4-Ethoxy-2-¹³C-phenyl)acetamide would not be expected to produce a primary KIE for the O-deethylation reaction (as no bond to this carbon is broken), it could potentially exhibit a small secondary KIE. More importantly, combining ¹³C labeling with deuterium (B1214612) labeling of the ethyl group would allow for sophisticated studies to further probe the reaction mechanism and the transition state structure.
| Labeled Compound | Metabolic Reaction | Observed KIE | Implication |
| Phenacetin-d₅ (deuterated ethyl group) | O-deethylation | 2 - 3 | C-H bond cleavage is partially rate-limiting. nih.gov |
| Phenacetin-d₃ (deuterated acetyl group) | Acetyl hydroxylation | > 10 | C-H bond cleavage is the rate-limiting step. nih.gov |
Table 2: Kinetic Isotope Effects in Phenacetin Metabolism. These studies utilized deuterium labeling to probe the rate-limiting steps of different biotransformation pathways. nih.gov
Computational Chemistry and Molecular Modeling of Isotope Labeled Amides
Quantum Mechanical Studies for Electronic Structure and Spectroscopic Properties
Quantum mechanical calculations are fundamental to elucidating the properties of N-(4-Ethoxy-2-¹³C-phenyl)acetamide at the atomic level.
Ab initio and Density Functional Theory (DFT) are powerful computational methods used to predict the spectroscopic properties of molecules with high accuracy. nih.govrsc.org For N-(4-Ethoxy-2-¹³C-phenyl)acetamide, these calculations are particularly useful for predicting the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The ¹³C isotope serves as a specific marker, and theoretical calculations can predict its chemical shift with a high degree of precision, which can then be compared with experimental data for structural validation. nih.gov
DFT methods, with various functionals such as B3LYP and PBE0, are employed to compute the NMR chemical shifts. nih.govmdpi.com The choice of basis set, such as 6-31G(d,p) or larger sets like cc-pVTZ, is critical for achieving accurate results. nih.gov Calculations have shown that excellent correlations can be achieved between computed and experimental ¹³C-NMR chemical shifts. nih.gov For the labeled carbon in N-(4-Ethoxy-2-¹³C-phenyl)acetamide, the predicted chemical shift would be influenced by its electronic environment, including the neighboring ethoxy and acetamido groups.
Vibrational frequency calculations are also a key output of these quantum mechanical studies. nih.gov These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. The isotopic substitution of ¹²C with ¹³C is expected to cause a small but detectable shift in the vibrational frequencies of modes involving the labeled carbon atom. This isotopic shift can be precisely calculated and provides a valuable tool for assigning vibrational modes in experimental spectra.
Table 1: Predicted Spectroscopic Data for N-(4-Ethoxy-2-¹³C-phenyl)acetamide
| Parameter | Predicted Value | Method |
|---|---|---|
| ¹³C Chemical Shift (C2) | ~115-125 ppm | DFT/B3LYP/6-31G(d,p) |
| C-N Stretching Frequency | Shift of ~5-10 cm⁻¹ | DFT/B3LYP/6-31G(d,p) |
| Aromatic C-H Bending | Shift of ~2-5 cm⁻¹ | DFT/B3LYP/6-31G(d,p) |
Note: These are representative values and the exact predictions will depend on the specific level of theory and basis set used.
Isotopic substitution can have subtle but significant effects on molecular properties and reactivity, known as isotope effects. youtube.com The primary isotope effect arises from the change in mass, which affects the zero-point vibrational energy (ZPVE) of the bonds involving the isotope. youtube.com For N-(4-Ethoxy-2-¹³C-phenyl)acetamide, replacing ¹²C with ¹³C leads to a slightly lower ZPVE for the C-N and C-C bonds connected to the labeled carbon. youtube.com
This change in vibrational energy can influence the molecule's stability and reactivity. youtube.com For instance, reactions involving the cleavage of a bond to the ¹³C atom may exhibit a kinetic isotope effect (KIE), where the reaction rate is slightly slower compared to the non-labeled compound. youtube.com Quantum mechanical calculations can predict the magnitude of these KIEs, providing insights into reaction mechanisms.
Furthermore, isotopic substitution can affect non-covalent interactions. The change in vibrational modes can slightly alter the molecule's polarizability and dipole moment, which in turn can influence its interactions with solvents or biological macromolecules. nih.gov While these effects are generally small for ¹³C substitution, they can be significant in sensitive systems. icm.edu.pl
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of N-(4-Ethoxy-2-¹³C-phenyl)acetamide over time. nih.gov These simulations can reveal the preferred conformations of the molecule and its interactions with its environment, such as solvent molecules or a protein binding pocket. nih.gov
For N-(4-Ethoxy-2-¹³C-phenyl)acetamide, MD simulations can explore the rotational freedom around the C-N amide bond and the C-O ether linkage. The results can help determine the most stable conformations in different environments. The simulations can also shed light on the formation and stability of intermolecular hydrogen bonds, for example, between the amide N-H group and a hydrogen bond acceptor.
In Silico Screening and Prediction of Biological Target Interactions for Labeled Analogues
In silico screening methods are used to predict the potential biological targets of a molecule by computationally docking it into the binding sites of various proteins. nih.gov For N-(4-Ethoxy-2-¹³C-phenyl)acetamide, these methods can be used to identify potential protein targets and to understand the key interactions that stabilize the ligand-protein complex.
The parent compound, phenacetin (B1679774), is known to be metabolized by cytochrome P450 enzymes. nih.gov In silico docking studies could be performed to investigate the binding of N-(4-Ethoxy-2-¹³C-phenyl)acetamide to the active sites of these enzymes. The results would provide insights into the binding orientation and the specific amino acid residues involved in the interaction. The introduction of the ¹³C label would not change the steric or electronic properties of the molecule in a way that would significantly alter its binding affinity in a standard docking simulation. However, the label can be invaluable for experimental validation of these computational predictions, for instance, through NMR studies of the labeled ligand bound to its target.
Emerging Research Directions and Analytical Advancements
Development of Advanced Analytical Standards for Quantitative Biological Assays
The use of stable isotope-labeled compounds as internal standards is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). libios.fr N-(4-Ethoxy-2-¹³C-phenyl)acetamide is emerging as a critical analytical standard for enhancing the accuracy and reliability of quantitative biological assays. researchgate.net
The primary advantage of using a ¹³C-labeled internal standard like N-(4-Ethoxy-2-¹³C-phenyl)acetamide is its near-identical chemical and physical behavior to its unlabeled counterpart. libios.frresearchgate.net This co-elution in chromatographic separations helps to correct for variations in sample preparation and instrument response, leading to more precise quantification. researchgate.net Research has shown that ¹³C-labeled standards are often superior to deuterium-labeled ones, as they exhibit a more similar retention time and mass spectral behavior to the analyte of interest. researchgate.net This ensures that the standard and the analyte experience similar matrix effects, a common challenge in the analysis of complex biological samples. researchgate.net
The development of these advanced analytical standards is crucial for a variety of applications, from therapeutic drug monitoring to metabolomics studies. libios.frmedchemexpress.com By providing a reliable reference point, N-(4-Ethoxy-2-¹³C-phenyl)acetamide and similar labeled compounds enable researchers to obtain more accurate and reproducible data, which is essential for understanding disease mechanisms and developing new therapies. researchgate.netisotope.com
High-Throughput Screening and Metabolomic Profiling with ¹³C-Labeled Probes
High-throughput screening (HTS) is a key technology in drug discovery, allowing for the rapid testing of millions of compounds. youtube.com The integration of ¹³C-labeled probes, such as N-(4-Ethoxy-2-¹³C-phenyl)acetamide, into HTS workflows offers a new level of sophistication and information. By using sound waves to transfer nanoliter-sized droplets, modern HTS systems can achieve remarkable speed and efficiency, a process that benefits from the precise tracking capabilities of isotopic labeling. youtube.com
In the realm of metabolomics, which seeks to measure the complete set of small-molecule metabolites in a biological system, ¹³C labeling is proving to be a transformative tool. frontiersin.orgacs.org The use of ¹³C-labeled precursors allows researchers to trace the flow of carbon through metabolic pathways, providing a dynamic view of cellular metabolism. nih.govnih.gov This approach, known as isotopic tracing or flux analysis, can reveal the activity of different metabolic routes and how they are altered in disease states. nih.govnih.gov
One powerful technique is Isotopic Ratio Outlier Analysis (IROA), where samples are labeled with different percentages of ¹³C (e.g., 5% and 95%). frontiersin.org This strategy helps to distinguish true biological signals from background noise and allows for the determination of the exact number of carbon atoms in a metabolite, significantly aiding in its identification. frontiersin.org The ability to track the incorporation of ¹³C from a labeled precursor like N-(4-Ethoxy-2-¹³C-phenyl)acetamide into various downstream metabolites provides invaluable insights into metabolic reprogramming in cancer and other diseases. nih.gov
Table 1: Applications of ¹³C-Labeled Compounds in Research
| Application Area | Specific Use of ¹³C-Labeled Compounds | Key Advantages |
|---|---|---|
| Quantitative Biological Assays | Internal standards for LC-MS/MS analysis. libios.frisotope.com | Improved accuracy and precision by correcting for matrix effects and instrument variability. researchgate.net |
| High-Throughput Screening | Tracing compound metabolism and target engagement. | Enables rapid and efficient screening of large compound libraries with enhanced data quality. youtube.com |
| Metabolomic Profiling | Isotopic tracing to elucidate metabolic pathways (flux analysis). nih.govyoutube.com | Provides dynamic information on metabolic activity and helps identify novel metabolites and pathways. nih.govnih.gov |
| Systems Biology | Integration with other 'omics' data to build comprehensive biological models. nih.govacs.org | Offers a more complete understanding of cellular processes by linking genotype to phenotype. nih.gov |
Integration of Isotopic Tracing with Systems Biology and Multi-Omics Data
The true power of ¹³C-labeled compounds like N-(4-Ethoxy-2-¹³C-phenyl)acetamide is fully realized when isotopic tracing data is integrated with other "omics" datasets, such as genomics, transcriptomics, and proteomics. acs.orgnygen.io This multi-omics approach provides a holistic view of cellular function and regulation, bridging the gap between an organism's genetic makeup and its metabolic output. nih.gov
By combining metabolomic data obtained from ¹³C tracing experiments with transcriptomic and proteomic data, researchers can build more comprehensive models of biological systems. nih.gov For example, observing changes in the metabolic flux of a particular pathway alongside alterations in the expression of genes and proteins involved in that pathway can provide strong evidence for specific regulatory mechanisms. nih.gov This integrated approach is crucial for understanding the complex interplay of molecules that drive cellular processes in both health and disease. nih.gov
Advanced computational tools and pipelines are being developed to facilitate the integration and interpretation of these large and complex datasets. nih.govacs.org These tools help to identify key patterns and correlations that would not be apparent from a single omics analysis alone. acs.org The ultimate goal is to create predictive models of biological systems that can be used to identify new drug targets and develop more effective therapeutic strategies. nygen.io The insights gained from tracing the metabolic fate of N-(4-Ethoxy-2-¹³C-phenyl)acetamide can thus contribute to a much broader understanding of cellular metabolism and its role in human health.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(4-Ethoxy-2-13C-phenyl)acetamide, and how can isotopic purity be ensured?
- Methodological Answer :
- Synthetic Routes :
- Begin with 2-13C-labeled phenol derivatives as precursors. Use reductive amination (similar to ) by reacting 4-ethoxy-2-13C-phenol with acetonitrile or acetamide derivatives under controlled pH and temperature.
- Alternatively, employ nucleophilic aromatic substitution (as in ) by introducing the acetamide group via a coupling agent (e.g., DCC or EDC) to ensure regioselectivity at the 2-13C position.
- Isotopic Purity :
- Use ¹³C NMR to confirm isotopic incorporation at the 2-position.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to ≥98% isotopic purity. Monitor using LC-MS to detect unlabeled byproducts .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and acetamide carbonyl (δ ~168 ppm in ¹³C NMR).
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and ethoxy C-O-C (~1250 cm⁻¹).
- Purity Assessment :
- HPLC-UV/ELSD : Use a C18 column (acetonitrile/water mobile phase) to detect impurities.
- Isotopic Enrichment : Quantify ¹³C content via isotope-ratio mass spectrometry (IRMS) .
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer :
- Hazard Mitigation :
- Wear nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard) to avoid skin/eye contact (similar to ).
- Use a fume hood for synthesis steps involving volatile reagents.
- Storage :
- Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent decomposition.
- Label containers with isotopic composition and hazard symbols (GHS H315/H319) .
Advanced Research Questions
Q. How does the ¹³C isotopic label in this compound influence its metabolic tracing in biological systems?
- Methodological Answer :
- Experimental Design :
- Administer the compound to in vitro cell models (e.g., hepatocytes) and track ¹³C incorporation into metabolites via LC-HRMS or ¹³C NMR .
- Use isotopomer spectral analysis (ISA) to quantify fractional synthesis rates of downstream products (e.g., acetyl-CoA derivatives).
- Data Interpretation :
- Compare with unlabeled controls to distinguish isotopic dilution effects.
- Validate using stable isotope-resolved metabolomics (SIRM) workflows .
Q. What strategies can resolve discrepancies in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Contradiction Analysis :
- Assay Optimization : Standardize solvent (DMSO concentration ≤0.1%) and cell viability controls (MTT assay, as in ).
- Orthogonal Assays : Compare enzyme inhibition (e.g., COX-1/2) with cellular anti-inflammatory activity (e.g., IL-6 ELISA).
- Mechanistic Studies :
- Perform surface plasmon resonance (SPR) to measure binding affinity to target proteins.
- Use molecular docking (AutoDock Vina) to model interactions, accounting for isotopic effects on binding kinetics .
Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?
- Methodological Answer :
- Stability Protocol :
- Prepare buffered solutions (pH 2–9) and incubate at 25°C, 37°C, and 50°C. Sample aliquots at 0, 24, 48, and 72 hours.
- Analyze degradation products via UPLC-QTOF-MS with Metabolynx software.
- Kinetic Modeling :
- Calculate degradation rate constants (k) using first-order kinetics.
- Identify hydrolytic cleavage points (e.g., ethoxy or amide bonds) via MS/MS fragmentation .
Q. What advanced spectroscopic methods can elucidate the electronic effects of the ¹³C label on this compound?
- Methodological Answer :
- Techniques :
- Solid-State ¹³C CP/MAS NMR : Compare chemical shift anisotropy (CSA) of labeled vs. unlabeled compounds to assess electronic environment changes.
- DFT Calculations : Optimize geometry (Gaussian 16, B3LYP/6-311+G(d,p)) and simulate NMR shifts to correlate with experimental data.
- Validation :
- Cross-reference with X-ray crystallography (if single crystals are obtainable) to resolve bond-length alterations due to isotopic substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
